molecular formula C11H9FN2O2 B8219470 2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid

2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid

Cat. No.: B8219470
M. Wt: 220.20 g/mol
InChI Key: IYPYKNWZDHUOPZ-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid is an organic compound that belongs to the class of acetic acids substituted with a fluorophenyl and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the phenyl ring with a fluorine atom, which can be done using electrophilic fluorination reagents.

    Formation of the acetic acid moiety: This can be done by carboxylation of the intermediate compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The fluorophenyl and pyrazolyl groups can participate in various substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-2-(1H-pyrazol-1-yl)acetic acid
  • 2-(2-bromophenyl)-2-(1H-pyrazol-1-yl)acetic acid
  • 2-(2-methylphenyl)-2-(1H-pyrazol-1-yl)acetic acid

Uniqueness

2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as its reactivity, stability, and biological activity. Fluorine atoms can enhance the lipophilicity of the compound, potentially improving its ability to cross biological membranes and increasing its metabolic stability.

Properties

IUPAC Name

2-(2-fluorophenyl)-2-pyrazol-1-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-9-5-2-1-4-8(9)10(11(15)16)14-7-3-6-13-14/h1-7,10H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPYKNWZDHUOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N2C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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